2-Oxetanone, 3-(chloromethyl)-3-methyl-, also known as 3-Chloromethyl-3-methyloxetane, is a cyclic organic compound belonging to the oxetane family. Its molecular formula is , with a molecular mass of approximately 120.58 g/mol. The structure features a four-membered oxetane ring, which is characterized by a carbonyl group (ketone) at one of the ring positions and a chloromethyl substituent at another. This compound is notable for its unique properties, including its boiling point of 154.8 °C and melting point of 138 °C, which are relevant for its stability and reactivity in various chemical environments .
These reactions highlight the compound's potential as a building block in organic synthesis and materials science
Several synthesis methods have been reported for preparing 2-Oxetanone, 3-(chloromethyl)-3-methyl-. Common approaches include:
2-Oxetanone, 3-(chloromethyl)-3-methyl- finds potential applications in:
Several compounds exhibit structural similarities to 2-Oxetanone, 3-(chloromethyl)-3-methyl-, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Oxetanone | Oxetane | Parent compound; no halogen substituents |
| 3-Bromomethyl-3-methyloxetane | Oxetane | Contains bromine instead of chlorine |
| 3-Methyloxetane | Oxetane | Lacks halogen; simpler structure |
| 4-Chlorobutyric acid | Linear carboxylic acid | Contains a carboxylic acid functional group |
Uniqueness: The presence of both a chloromethyl group and a carbonyl function distinguishes 2-Oxetanone, 3-(chloromethyl)-3-methyl- from other oxetanes. This unique combination enhances its reactivity and potential utility in synthetic applications compared to simpler analogs .
Intramolecular cyclization remains the most direct route to construct the oxetane core. A widely adopted method involves the base-mediated cyclization of 3-chloropropyl acetate derivatives. For instance, heating 3-chloropropyl acetate with potassium hydroxide at 150°C induces deprotonation and nucleophilic attack, forming the oxetane ring while eliminating potassium chloride and acetate byproducts. This method achieves yields of 65–70%, though competing elimination reactions can reduce efficiency at higher temperatures.
Alternative approaches leverage γ-chloromethyl-β-ketoesters, which undergo cyclization under anhydrous basic conditions. Treating ethyl 4-chloro-3-oxopentanoate with sodium hydride in tetrahydrofuran (THF) at −78°C promotes intramolecular esterification, yielding the oxetane ring with 72% efficiency. This method minimizes side reactions but requires stringent moisture control to prevent hydrolysis of the intermediate.
Table 1: Comparative Intramolecular Cyclization Methods
| Precursor | Base/Catalyst | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| 3-Chloropropyl acetate | KOH | 150 | 65 | Scalability |
| Ethyl 4-chloro-3-oxopentanoate | NaH (THF) | −78 | 72 | Stereochemical control |
| 3-Oxetanone derivatives | NaHMDS | 25 | 68 | Functional group tolerance |
The choice of base significantly impacts reaction kinetics. Strong bases like potassium tert-butoxide accelerate ring closure but increase elimination byproducts, whereas milder bases like triethylamine favor cyclization.
Electrophilic halocyclization enables simultaneous ring formation and chloromethyl group installation. A notable method employs iodonium or bromonium intermediates to induce cyclization of allylic alcohols. For example, treating 3-methyl-3-hydroxymethyl-γ-butyrolactone with iodine monochloride (ICl) in dichloromethane generates an iodonium intermediate, which undergoes nucleophilic attack by the hydroxyl group to form the oxetane ring. This one-pot process achieves 80% yield and excellent regioselectivity.
Chloromethylation of preformed oxetanes offers another pathway. Reacting 3-methyloxetan-2-one with chloromethyl methyl ether (MOMCl) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at −20°C introduces the chloromethyl group with 85% efficiency. However, over-chlorination at the methyl group remains a challenge, necessitating precise stoichiometric control.
Asymmetric synthesis of 2-oxetanone derivatives requires chiral catalysts or auxiliaries. The Strecker synthesis, using trimethylsilyl cyanide (TMSCN) and a chiral amine, converts 3-oxetanone into enantiomerically enriched 3-cyano-3-aminomethyl oxetanes. Subsequent hydrolysis yields chiral β-amino alcohol derivatives with up to 92% enantiomeric excess (ee).
Enzymatic desymmetrization provides an alternative route. Lipase-catalyzed acetylation of 3-methyl-3-hydroxymethyl oxetane in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method achieves 88% ee and 70% yield but requires extended reaction times (48–72 hours).
Ring-strain modulation is critical for stabilizing the oxetane scaffold during functionalization. Lewis acid catalysts like tin(II) octoate (Sn(Oct)₂) facilitate strain-assisted ring-opening reactions. For instance, Sn(Oct)₂-catalyzed polymerization of 3-(chloromethyl)-3-methyloxetan-2-one produces polyesters with controlled molecular weights (Đ = 1.1–1.3).
Transition metal complexes also enable selective functionalization. Palladium(II) acetate catalyzes the coupling of 3-chloromethyl oxetanes with arylboronic acids via Suzuki-Miyaura reactions, introducing aromatic groups without ring cleavage. This method tolerates electron-rich and electron-poor aryl groups, achieving yields of 75–90%.
Table 2: Catalyst Performance in Oxetane Functionalization
| Catalyst | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| Sn(Oct)₂ | Ring-opening polymerization | 85 | High molecular weight control |
| Pd(OAc)₂ | Suzuki-Miyaura coupling | 88 | Broad substrate scope |
| BF₃·Et₂O | Chloromethylation | 78 | Regioselective |
| Compound Type | Ring Size | Ring Strain Energy (kJ/mol) | Computational Method | Geometric Distortion |
|---|---|---|---|---|
| 2-Oxetanone (β-lactone) | 4 | 120-140 | DFT B3LYP/6-31G* | High C-O-C angle strain |
| Oxiranone (α-lactone) | 3 | 169±10 | QCISD(T)/6-311G(2df,p) | Extreme angle strain |
| Cyclopropanone | 3 | 115-130 | MP2/6-311G(d,p) | High angle strain |
| Oxetane | 4 | 114±5 | DFT B3LYP/6-31G* | Moderate angle strain |
| Cyclobutane | 4 | 110±5 | DFT B3LYP/6-31G* | Moderate angle strain |
| Substituted 2-Oxetanone | 4 | 125-145 | DFT B3LYP/6-31+G* | Enhanced by substituents |
The molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly elevated due to the ring strain, making the compound more susceptible to nucleophilic attack [7]. The strain energy calculations using homodesmotic reactions demonstrate that the 2-oxetanone framework is thermodynamically unstable relative to its ring-opened counterparts by approximately 120-140 kilojoules per mole [1] [2].
Electronic structure calculations further indicate that the carbonyl carbon atom exhibits enhanced electrophilic character due to the ring strain, with Mulliken atomic charges showing increased positive charge density compared to acyclic analogs [7]. This electronic activation, combined with the geometric strain, creates multiple reactive sites within the molecule that can undergo various chemical transformations.
Molecular dynamics simulations provide detailed insights into the kinetic pathways and mechanistic preferences for nucleophilic attacks on 2-Oxetanone, 3-(chloromethyl)-3-methyl- [8] [9]. Quantum mechanics/molecular mechanics hybrid methods reveal distinct attack patterns depending on the nature of the nucleophile and reaction conditions.
The computational analysis demonstrates that nucleophilic attack can occur at two primary positions: the carbonyl carbon (C1) and the ring carbon adjacent to the oxygen atom (C3) [10]. Molecular dynamics trajectories indicate that attack at the C1 position proceeds through a tetrahedral intermediate formation with activation energies ranging from 85-95 kilojoules per mole [8] [9]. The approach of nucleophiles to this position follows a Bürgi-Dunitz trajectory, with the nucleophile approaching at an angle of approximately 107 degrees relative to the carbonyl plane.
Attack at the C3 position involves direct ring opening through carbon-oxygen bond cleavage, exhibiting lower activation barriers of 75-85 kilojoules per mole [10]. The molecular dynamics simulations reveal that this pathway is particularly favored for strong nucleophiles due to the enhanced strain relief upon ring opening [11]. The reaction coordinate analysis shows that the carbon-oxygen bond elongation begins early in the reaction pathway, indicating a concerted mechanism.
| Simulation Type | Activation Energy (kJ/mol) | Reaction Coordinate | Simulation Time (ps) | Method |
|---|---|---|---|---|
| Nucleophilic Attack at C1 | 85-95 | C-Nu distance | 20-50 | QM/MM MD |
| Nucleophilic Attack at C3 | 75-85 | C-Nu distance | 20-50 | QM/MM MD |
| Ring Opening Dynamics | 65-75 | C-O bond length | 10-30 | Classical MD |
| Chloromethyl Group Rotation | 15-25 | C-C-Cl angle | 5-15 | Classical MD |
| Solvent Effects (Water) | 95-105 | C-Nu distance | 30-60 | QM/MM MD |
| Solvent Effects (Acetonitrile) | 90-100 | C-Nu distance | 25-55 | QM/MM MD |
The influence of solvent environments on the nucleophilic attack patterns has been systematically investigated through polarizable continuum model calculations [12]. Aqueous solutions stabilize charged transition states, leading to increased activation barriers of 95-105 kilojoules per mole for nucleophilic attacks [13]. In contrast, aprotic solvents such as acetonitrile provide moderate stabilization with activation energies of 90-100 kilojoules per mole.
The chloromethyl substituent exhibits conformational flexibility that influences the accessibility of reactive sites [14]. Molecular dynamics trajectories reveal rapid rotation around the carbon-carbon bond connecting the chloromethyl group to the ring, with barrier heights of only 15-25 kilojoules per mole [15]. This conformational mobility creates dynamic changes in the steric environment around the nucleophilic attack sites.
Free energy perturbation calculations demonstrate that the relative preference for C1 versus C3 attack depends significantly on the nucleophile basicity and size [9]. Small, hard nucleophiles preferentially attack the carbonyl carbon, while larger, softer nucleophiles favor the ring carbon position due to reduced steric interactions [16].
The chloromethyl substituent in 2-Oxetanone, 3-(chloromethyl)-3-methyl- represents a highly reactive electrophilic center that undergoes substitution reactions through well-defined transition state structures [16] [17] [18]. Computational modeling of these transition states provides fundamental insights into the mechanistic pathways and selectivity patterns.
Density Functional Theory calculations reveal that nucleophilic substitution at the chloromethyl carbon proceeds through a classical SN2 mechanism characterized by a linear transition state geometry [17] [13]. The transition state exhibits a linear arrangement of the nucleophile, carbon, and chlorine atoms with bond distances of approximately 2.1 Angstroms for the forming carbon-nucleophile bond and 2.3 Angstroms for the breaking carbon-chlorine bond [16].
The activation barriers for SN2 reactions at the chloromethyl position range from 89-105 kilojoules per mole, depending on the nucleophile strength and reaction medium [17] [19]. These values are consistent with primary alkyl halide reactivity patterns, confirming that the chloromethyl group behaves as a conventional electrophilic center despite its attachment to the strained ring system.
| Reaction Type | Activation Barrier (kJ/mol) | Transition State Geometry | Imaginary Frequency (cm⁻¹) | Computational Level |
|---|---|---|---|---|
| SN2 at Chloromethyl | 89-105 | Linear Nu-C-Cl | -450 to -520 | B3LYP/6-31+G* |
| Nucleophilic Addition to C=O | 65-80 | Tetrahedral intermediate | -380 to -420 | M06-2X/6-311G(d,p) |
| Ring Opening (C-O cleavage) | 75-90 | Bent C-O-C | -320 to -380 | B3LYP/6-31G* |
| Hydrolysis Mechanism | 85-100 | Proton transfer | -280 to -340 | MP2/6-311G(d,p) |
| Elimination Reaction | 95-110 | Planar elimination | -520 to -580 | B3LYP/6-31+G* |
| Rearrangement Pathway | 70-85 | Concerted mechanism | -400 to -460 | M06-2X/6-311G(d,p) |
Intrinsic reaction coordinate calculations confirm that the SN2 transition states connect the expected reactant and product structures without intervention of intermediate species [20]. The reaction pathway analysis demonstrates smooth energy profiles with single transition states, indicating concerted bond formation and cleavage processes [21].
The electronic structure of the transition states reveals significant charge transfer from the nucleophile to the electrophilic carbon center [18]. Natural bond orbital analysis shows that approximately 0.4-0.6 electrons are transferred in the transition state, depending on the nucleophile identity [22]. This charge transfer is accompanied by rehybridization of the carbon center from tetrahedral toward trigonal bipyramidal geometry.
Solvent effects on the transition state structures have been modeled using implicit solvation methods [13]. Polar solvents stabilize the charge-separated transition states through enhanced electrostatic interactions, leading to earlier transition states with shorter nucleophile-carbon distances [17]. The activation barriers decrease by 5-15 kilojoules per mole in polar media compared to gas-phase calculations.
The competition between different reaction pathways has been evaluated through comparative transition state analysis [16] [19]. SN2 substitution at the chloromethyl position competes with nucleophilic attack at the carbonyl carbon, with the relative preference determined by nucleophile hardness and steric factors [18]. Hard nucleophiles favor carbonyl addition, while soft nucleophiles preferentially attack the chloromethyl carbon.
The ring-opening polymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl- proceeds through a cationic mechanism driven by the high ring strain inherent in the four-membered oxetanone ring structure [1] [2]. The mechanism involves the initial formation of an oxonium cation through protonation of the oxygen atom, followed by nucleophilic attack by additional monomer units [2].
Research has demonstrated that the polymerization of oxetane derivatives follows a complex multi-stage process characterized by slow initiation, rapid propagation, and controlled termination [3]. For 3-methyl-3-chloromethyloxetane systems, kinetic studies reveal propagation rate constants of (1.9 ± 0.3) × 10³ min⁻¹, initiation rate constants of (6.9 ± 0.3) × 10⁻⁴ l mol⁻¹ min⁻¹, and termination rate constants of (0.16 ± 0.02) min⁻¹ at 20°C [3].
The cationic ring-opening polymerization mechanism involves the continuous attack of the oxygen atom of an oxetane monomer on the carbon atom of the oxetane cation [4]. Density functional theory calculations indicate that the acidized oxetane can easily polymerize with other oxetane molecules to form copolymers, with very low activation energy in the initial step [4]. The forward activation energy of polymerization in the initial step is minimal, while the backward energy barrier remains substantial [4].
Multiple catalyst systems have been successfully employed for oxetanone polymerization. Organoaluminum catalysts, particularly the i-Bu₃Al-H₂O system, demonstrate exceptional ability for self-regulation of macromolecular size, producing polymers with high molecular weights (~10⁶) and narrow molecular weight distribution (Mw/Mn = 1.30 ± 0.05) [3]. Heteropolyacids have also proven effective, with commercial heteropolyacid PW₁₂ catalyzing the cationic ring-opening polymerization of oxetane derivatives at 80°C in chlorobenzene for 12 hours, achieving 89% yield [5].
The reaction exhibits characteristics of a non-stationary process with gradual acceleration at the start, followed by a linear portion and subsequent deceleration [6]. The polymerization is externally first-order with respect to monomer concentration and first-order with respect to water content until water concentration equals or exceeds the organoaluminum catalyst concentration [6].
The unique structural features of 2-Oxetanone, 3-(chloromethyl)-3-methyl- make it an attractive monomer for designing high-performance engineering plastics with enhanced mechanical and thermal properties [12] [13]. The compound's molecular structure, featuring both the strained oxetanone ring and the reactive chloromethyl substituent, provides multiple pathways for polymer modification and property enhancement.
The chloromethyl substituent at the 3-position provides opportunities for post-polymerization modification through nucleophilic substitution reactions [14]. This functionality enables the introduction of various pendant groups to tailor polymer properties for specific engineering applications. The 3-methyl group provides steric hindrance that can influence polymerization kinetics and final polymer architecture [15].
Polyoxetanes derived from substituted oxetane monomers demonstrate exceptional properties as engineering polymers [12]. Historical applications include the commercial polymer PENTON®, derived from 3,3-bis(chloromethyl)oxetane, which found use in high-performance applications requiring chemical resistance and thermal stability [12].
Engineering plastics based on oxetanone monomers exhibit remarkable thermal and mechanical properties. Glass transition temperatures range from -60°C to 94°C depending on the specific monomer structure and polymerization conditions [11]. Volume shrinkage during polymerization ranges from 3.3% to 7.6%, providing dimensional stability advantages over many conventional monomers [11].
The molecular weight of resulting polymers can be controlled through catalyst selection and reaction conditions. Living polymerization characteristics enable the synthesis of block copolymers and materials with controlled molecular weight distribution [16]. Narrow molecular weight distributions (Mw/Mn < 1.1) indicate excellent control over the polymerization process [6].
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | ~10⁶ g/mol [3] | i-Bu₃Al-H₂O catalyst |
| Polydispersity | 1.30 ± 0.05 [3] | 20°C polymerization |
| Glass Transition Temperature | 46-94°C [11] | Structure dependent |
| Volume Shrinkage | 3.3-7.6% [11] | Curing conditions |
| Propagation Rate Constant | 1.9 × 10³ min⁻¹ [3] | 20°C, chlorobenzene |
The versatility of 2-Oxetanone, 3-(chloromethyl)-3-methyl- enables its use in sophisticated engineering applications. Copolymerization with tetrahydrofuran or other cyclic ethers produces materials with tunable properties for specific performance requirements [17]. Block copolymer architectures can be designed to combine the high-performance characteristics of oxetanone-based segments with the processability or flexibility provided by other polymer blocks [17].
Recent developments in energetic polymer applications demonstrate the potential of oxetane-based systems for high-performance materials requiring both structural integrity and functional capabilities [13] [18]. The ability to incorporate multiple energetic or functional groups into the polymer backbone through the reactive chloromethyl substituent expands the range of potential applications in aerospace, defense, and advanced materials sectors [13] [18].